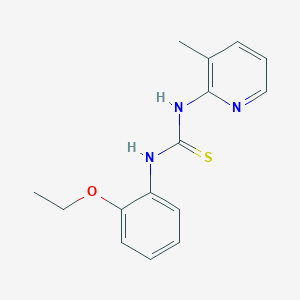![molecular formula C16H17FN2O2 B5699918 N-[2-(4-fluorophenyl)ethyl]-N'-(4-methoxyphenyl)urea](/img/structure/B5699918.png)
N-[2-(4-fluorophenyl)ethyl]-N'-(4-methoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-fluorophenyl)ethyl]-N'-(4-methoxyphenyl)urea, also known as FMe-URA, is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. This compound is a urea derivative that has been synthesized through various methods and has shown promising results in preclinical studies. The following paper aims to provide an overview of FMe-URA, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用機序
The exact mechanism of action of N-[2-(4-fluorophenyl)ethyl]-N'-(4-methoxyphenyl)urea is not fully understood. However, it has been suggested that N-[2-(4-fluorophenyl)ethyl]-N'-(4-methoxyphenyl)urea may exert its cytotoxic effects by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. N-[2-(4-fluorophenyl)ethyl]-N'-(4-methoxyphenyl)urea may also induce apoptosis by activating the caspase cascade and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
N-[2-(4-fluorophenyl)ethyl]-N'-(4-methoxyphenyl)urea has been shown to exhibit cytotoxic effects against cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, N-[2-(4-fluorophenyl)ethyl]-N'-(4-methoxyphenyl)urea has been shown to exhibit anti-inflammatory and analgesic effects. However, the biochemical and physiological effects of N-[2-(4-fluorophenyl)ethyl]-N'-(4-methoxyphenyl)urea on normal cells and tissues are not fully understood.
実験室実験の利点と制限
N-[2-(4-fluorophenyl)ethyl]-N'-(4-methoxyphenyl)urea has several advantages for lab experiments, including its high purity and yield, as well as its well-established synthesis methods. Additionally, N-[2-(4-fluorophenyl)ethyl]-N'-(4-methoxyphenyl)urea has shown promising results in preclinical studies, indicating its potential for further development as a therapeutic agent. However, there are also limitations to using N-[2-(4-fluorophenyl)ethyl]-N'-(4-methoxyphenyl)urea in lab experiments, including its potential toxicity and lack of information on its effects on normal cells and tissues.
将来の方向性
There are several future directions for research on N-[2-(4-fluorophenyl)ethyl]-N'-(4-methoxyphenyl)urea. One area of focus is to further elucidate the mechanism of action of N-[2-(4-fluorophenyl)ethyl]-N'-(4-methoxyphenyl)urea and its effects on normal cells and tissues. Additionally, further studies are needed to determine the optimal dosage and administration of N-[2-(4-fluorophenyl)ethyl]-N'-(4-methoxyphenyl)urea for therapeutic applications. Another area of focus is to develop N-[2-(4-fluorophenyl)ethyl]-N'-(4-methoxyphenyl)urea derivatives with improved efficacy and reduced toxicity. Overall, further research on N-[2-(4-fluorophenyl)ethyl]-N'-(4-methoxyphenyl)urea has the potential to lead to the development of novel therapeutics for cancer and other diseases.
In conclusion, N-[2-(4-fluorophenyl)ethyl]-N'-(4-methoxyphenyl)urea is a chemical compound that has shown potential for therapeutic applications in cancer research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While further research is needed to fully understand the potential of N-[2-(4-fluorophenyl)ethyl]-N'-(4-methoxyphenyl)urea, its promising results in preclinical studies indicate that it has the potential to be developed as a therapeutic agent.
合成法
N-[2-(4-fluorophenyl)ethyl]-N'-(4-methoxyphenyl)urea has been synthesized through various methods, including the reaction of 4-fluoroacetophenone with 4-methoxyaniline, followed by the reaction of the resulting intermediate with urea. Another method involves the reaction of 4-fluorobenzaldehyde with 4-methoxyaniline, followed by the reaction of the resulting intermediate with urea. Both of these methods have been reported to yield N-[2-(4-fluorophenyl)ethyl]-N'-(4-methoxyphenyl)urea with high purity and yield.
科学的研究の応用
N-[2-(4-fluorophenyl)ethyl]-N'-(4-methoxyphenyl)urea has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-[2-(4-fluorophenyl)ethyl]-N'-(4-methoxyphenyl)urea has also been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models. Additionally, N-[2-(4-fluorophenyl)ethyl]-N'-(4-methoxyphenyl)urea has been studied for its potential anti-inflammatory and analgesic effects.
特性
IUPAC Name |
1-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c1-21-15-8-6-14(7-9-15)19-16(20)18-11-10-12-2-4-13(17)5-3-12/h2-9H,10-11H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVICBDFVIAXHRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sdccgsbi-0136660.P001 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3-bromo-4-methoxyphenyl)carbonothioyl]piperidine](/img/structure/B5699847.png)
![N'-({2-[(4-methylphenyl)thio]propanoyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5699853.png)

![2-butyl-3-[(3,4-dichlorobenzylidene)amino]-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5699882.png)
![3-bromo-N'-[(cyclohexylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5699890.png)



![1-(5-chloro-2-methylphenyl)-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5699905.png)

![3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}benzoic acid](/img/structure/B5699926.png)

![N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5699931.png)